molecular formula C21H33N3O2S B6075222 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide

Cat. No.: B6075222
M. Wt: 391.6 g/mol
InChI Key: IRSHXDJYJAVGMV-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrrolidine, piperidine, and thiophene moieties, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2S/c1-2-23-10-3-4-19(23)15-22-20(25)6-5-17-7-11-24(12-8-17)21(26)14-18-9-13-27-16-18/h9,13,16-17,19H,2-8,10-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHXDJYJAVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]thiourea
  • (1-ethylpyrrolidin-2-yl)methylamine
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide stands out due to its combination of pyrrolidine, piperidine, and thiophene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.

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